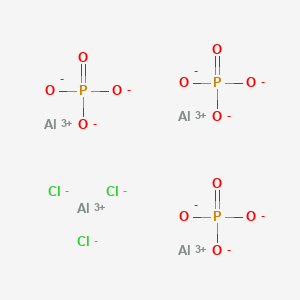
Aluminium chloridephosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium chloridephosphate is a chemical compound that combines aluminium, chlorine, and phosphate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium chloridephosphate can be synthesized through the reaction of aluminium chloride with potassium phosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{AlCl}_3 + \text{K}_3\text{PO}_4 \rightarrow \text{AlPO}_4 + 3\text{KCl} ] This reaction results in the formation of aluminium phosphate and potassium chloride .
Industrial Production Methods: Industrial production of this compound often involves controlled precipitation methods. Aluminium chloride and phosphate salts are mixed under specific pH conditions to ensure the formation of the desired compound. The process may involve the use of microfluidic techniques to achieve better control over particle size distribution and uniformity .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium chloridephosphate undergoes various chemical reactions, including:
Precipitation Reactions: As seen in its synthesis, this compound forms through precipitation.
Substitution Reactions: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions:
Reagents: Potassium phosphate, aluminium chloride.
Conditions: Aqueous solution, controlled pH.
Major Products Formed:
Aluminium Phosphate (AlPO4): A major product formed during the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
Aluminium chloridephosphate has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Explored for its role in drug delivery systems and as a component in certain medical formulations.
Wirkmechanismus
The mechanism of action of aluminium chloridephosphate, particularly in biological systems, involves several pathways:
Vergleich Mit ähnlichen Verbindungen
Aluminium Hydroxide: Another aluminium-based compound used as a vaccine adjuvant.
Aluminium Phosphate: Similar in composition but differs in its specific applications and properties.
Uniqueness: Aluminium chloridephosphate is unique due to its combined properties of aluminium, chlorine, and phosphate, making it versatile for various applications in chemistry, biology, and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their respective fields.
Eigenschaften
CAS-Nummer |
52082-39-0 |
|---|---|
Molekularformel |
Al4Cl3O12P3 |
Molekulargewicht |
499.19 g/mol |
IUPAC-Name |
tetraaluminum;trichloride;triphosphate |
InChI |
InChI=1S/4Al.3ClH.3H3O4P/c;;;;;;;3*1-5(2,3)4/h;;;;3*1H;3*(H3,1,2,3,4)/q4*+3;;;;;;/p-12 |
InChI-Schlüssel |
YHJJDHJCZBKHCG-UHFFFAOYSA-B |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
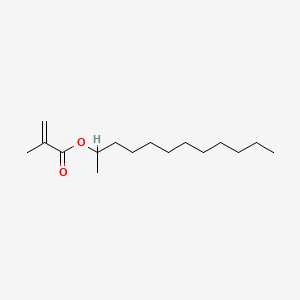


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)

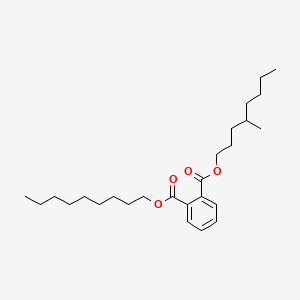
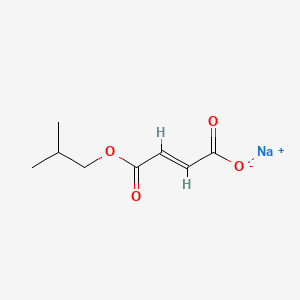
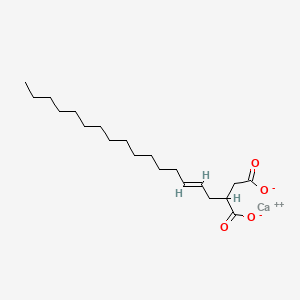

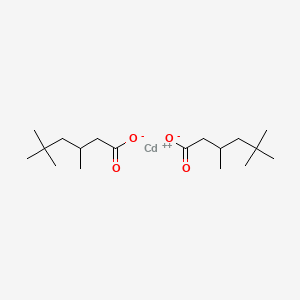
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
